molecular formula C20H23BrN4O3S B2839411 Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 898345-12-5

Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2839411
CAS No.: 898345-12-5
M. Wt: 479.39
InChI Key: ONWAURDEYXAAGP-UHFFFAOYSA-N
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Description

Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the 3-bromophenyl and 2-ethyl-6-hydroxy substituents. The final step involves the esterification of the piperidine-4-carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
  • Methyl 1-((3-fluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Uniqueness

Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on biological activity and chemical properties.

Properties

IUPAC Name

methyl 1-[(3-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAURDEYXAAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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